N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-10-27-23(30)21-18(19-9-8-14(2)31-19)12-32-22(21)26-24(27)33-13-20(29)25-17-7-5-6-16(11-17)15(3)28/h4-9,11-12H,1,10,13H2,2-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVKQXFDUCSBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound's structure suggests various pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure
The compound can be broken down into its key structural components:
- Acetylphenyl moiety : Imparts potential anti-inflammatory and analgesic properties.
- Thieno[2,3-d]pyrimidine core : Known for its diverse biological activities, including antitumor and antimicrobial effects.
- Furan ring : Contributes to the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For example, a study demonstrated that thieno[2,3-d]pyrimidine derivatives inhibited cell proliferation in various cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt/mTOR pathway .
Anti-inflammatory Effects
The acetylphenyl component suggests potential anti-inflammatory activity. Compounds containing similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This could be particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
The presence of the furan ring in the structure hints at possible antimicrobial properties. Research has shown that furan derivatives often exhibit antibacterial and antifungal activities. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus .
Study 1: Anticancer Activity
In a controlled study, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (breast) |
| Compound B | 10 | HeLa (cervical) |
| N-(3-acetylphenyl)-2-{...} | 12 | A549 (lung) |
Study 2: Anti-inflammatory Effects
A separate study investigated the anti-inflammatory potential of similar compounds using an animal model of inflammation. The results showed a significant reduction in paw edema following administration of the compound, suggesting effective modulation of inflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties:
Key Findings from Comparative Studies
Core Heterocycle Influence: Thienopyrimidinones (target compound) exhibit superior π-π stacking interactions compared to oxadiazoles or triazoles, enhancing binding affinity to hydrophobic enzyme pockets . Thiazolidinone derivatives (e.g., ) show lower thermal stability (m.p. ~150–160°C) than thienopyrimidinones (m.p. ~174–176°C for a related compound in ), likely due to the rigid fused-ring system.
Substituent Effects: Acetyl vs. Allyl Group: The prop-2-en-1-yl substituent in the target compound may facilitate covalent binding to cysteine residues in target proteins, a feature absent in compounds with simpler alkyl chains .
Biological Activity Trends: Sulfanyl-acetamide derivatives with furan substituents (e.g., ) consistently show anti-inflammatory and anti-exudative effects, suggesting the target compound may share these properties. Pyrimidinone-based compounds demonstrate higher selectivity for kinase inhibition compared to oxadiazole derivatives, as seen in enzymatic assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing N-(3-acetylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step routes, including:
- Thienopyrimidinone Core Formation : Cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions to form the 4-oxo-thieno[2,3-d]pyrimidine scaffold .
- Sulfanyl Acetamide Coupling : Reaction of the thiol-containing intermediate with activated bromo- or chloro-acetamide derivatives in the presence of bases like triethylamine .
- Functional Group Modifications : Introduction of the 5-methylfuran-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, followed by prop-2-en-1-yl incorporation using allylation reagents .
- Key Considerations : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to enhance yields. Purification via column chromatography or recrystallization is critical for isolating intermediates .
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve 3D molecular geometry and confirm stereochemistry using SHELX software for refinement .
- NMR Spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions and assess purity (e.g., absence of allyl group proton signals at δ 5.0–6.0 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns to validate the synthetic product .
Q. How can researchers assess the compound’s stability and handling requirements?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled atmospheres .
- Hygroscopicity Testing : Monitor moisture absorption using dynamic vapor sorption (DVS) to inform storage conditions (e.g., desiccators or inert gas) .
- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, ethanol) via accelerated stability studies .
Advanced Research Questions
Q. What experimental design principles should guide optimization of reaction conditions for this compound’s synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems can enhance reproducibility in oxidation or coupling steps .
- In Situ Monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .
- Scale-Up Considerations : Address mass transfer limitations by adjusting stirring rates or transitioning from batch to continuous-flow reactors .
Q. How can structure-activity relationship (SAR) studies be conducted to evaluate biological activity?
- Methodological Answer :
- In Vitro Assays : Test inhibition of target enzymes (e.g., lipoxygenase or kinases) using enzyme-linked immunosorbent assays (ELISA) with IC₅₀ calculations .
- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to predict binding affinities to active sites, guided by HOMO-LUMO and MESP analyses to identify reactive regions .
- Derivatization Strategies : Synthesize analogs with modified substituents (e.g., replacing furan with pyridine) to correlate structural changes with activity .
Q. What challenges arise in resolving crystallographic data discrepancies for thieno[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Polymorphism Management : Characterize multiple crystal forms via SC-XRD and compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .
- Twinned Crystals : Apply SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins .
- Disorder Modeling : Use PART instructions in SHELXL to resolve positional ambiguities in flexible groups (e.g., prop-2-en-1-yl) .
Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway predictions .
- Solvent Effects : Simulate solvation-free energies using COSMO-RS to optimize solubility .
- Non-Covalent Interactions : Analyze Hirshfeld surfaces to quantify hydrogen bonding and π-π stacking contributions in crystal packing .
Q. What strategies validate analytical methods for quantifying this compound in complex matrices?
- Methodological Answer :
- HPLC Method Development : Optimize mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 or HILIC) to achieve baseline separation from impurities .
- Validation Parameters : Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .
- Cross-Validation : Compare results with LC-MS/MS to confirm accuracy in biological samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
